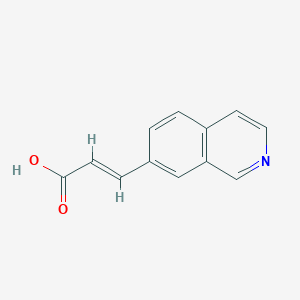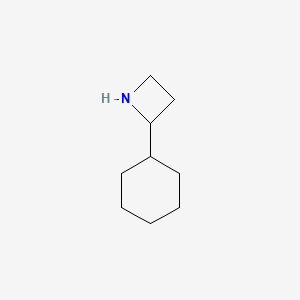
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a methyloxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane-2-carboxylic acid and 3-aminopropanoic acid.
Formation of Intermediate: The carboxylic acid group of 5-methyloxolane-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate reacts with 3-aminopropanoic acid under mild conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with reduced amide groups.
Substitution: Substituted amides or amines depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein binding, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methyloxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(5-methyloxolan-2-yl)butanamide: Similar structure with a butanamide backbone.
(3S)-3-Amino-3-(5-methyloxolan-2-yl)pentanamide: Similar structure with a pentanamide backbone.
Uniqueness
(3S)-3-Amino-3-(5-methyloxolan-2-yl)propanamide is unique due to its specific combination of an amino group, a propanamide backbone, and a methyloxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-methyloxolan-2-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)/t5?,6-,7?/m0/s1 |
InChIキー |
JOFCYSAYVYYWLR-HUDPQJTASA-N |
異性体SMILES |
CC1CCC(O1)[C@H](CC(=O)N)N |
正規SMILES |
CC1CCC(O1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)
